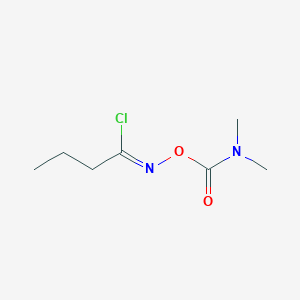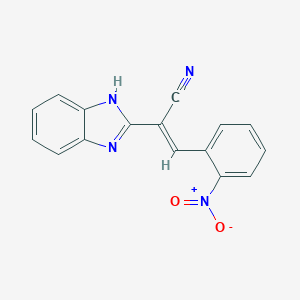![molecular formula C24H24N4O5 B236428 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as EF5, is a nitroimidazole derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used as a hypoxia marker in various fields, including cancer research and radiation therapy.
Mechanism of Action
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a nitroimidazole derivative that undergoes bioreduction in hypoxic cells. This reduction results in the formation of highly reactive free radicals that can damage cellular components, such as DNA and proteins. This damage can lead to cell death or altered gene expression, which can affect tumor growth and response to therapy.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in vivo and in vitro. It has been used to identify hypoxic regions within tumors and to study the effects of hypoxia on tumor growth and response to therapy. This compound has also been shown to induce DNA damage and alter gene expression in hypoxic cells.
Advantages and Limitations for Lab Experiments
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages for lab experiments. It is a selective hypoxia marker that can be detected using immunohistochemistry or imaging techniques. It has been widely used in various fields, including cancer research and radiation therapy. However, this compound also has several limitations. Its synthesis is complex and yields are relatively low. It can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide research. One direction is to improve the synthesis method to increase yields and reduce toxicity. Another direction is to develop new imaging techniques that can detect this compound more accurately and efficiently. This compound can also be used in combination with other hypoxia markers or therapeutics to improve cancer treatment outcomes. Finally, this compound can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke.
Synthesis Methods
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves the reaction of 4-nitrophenylhydrazine with 4-ethylbenzoyl chloride to form 4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenylhydrazine. This intermediate is then reacted with 5-nitro-2-furoic acid to form this compound. The overall yield of this synthesis is approximately 10%.
Scientific Research Applications
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been used as a hypoxia marker in various fields, including cancer research and radiation therapy. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors. This compound selectively binds to hypoxic cells and can be detected using immunohistochemistry or imaging techniques. This allows researchers to identify hypoxic regions within tumors and study their effects on tumor growth, metastasis, and response to therapy.
properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-2-17-3-5-18(6-4-17)24(30)27-15-13-26(14-16-27)20-9-7-19(8-10-20)25-23(29)21-11-12-22(33-21)28(31)32/h3-12H,2,13-16H2,1H3,(H,25,29) |
InChI Key |
RIJUMJNBBMDGCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)